2-Bromo-5-iodonicotinonitrile
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Overview
Description
2-Bromo-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H2BrIN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the conversion of 5-bromo-2-chloronicotinonitrile to this compound through a halogen exchange reaction . This process often employs reagents such as iodine and a suitable catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.
Coupling Reactions: Catalysts such as palladium (Pd) or copper (Cu) complexes, often in the presence of a base like triethylamine (TEA).
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative of this compound.
Scientific Research Applications
2-Bromo-5-iodonicotinonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodonicotinonitrile is primarily related to its ability to undergo various chemical transformations. Its bromine and iodine atoms make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
Comparison with Similar Compounds
5-Bromo-2-iodopyridine-3-carbonitrile: Similar in structure but with different substitution patterns.
5-Bromo-2-chloronicotinonitrile: A precursor in the synthesis of 2-Bromo-5-iodonicotinonitrile.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Properties
CAS No. |
1260810-88-5 |
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Molecular Formula |
C6H2BrIN2 |
Molecular Weight |
308.90 g/mol |
IUPAC Name |
2-bromo-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
InChI Key |
OBZIREBAIAQXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)I |
Origin of Product |
United States |
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